
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride is a chemical compound with a molecular weight of 233.72 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride typically involves the reaction of 1,3-thiazole with pyrrolidine-2-carboxamide under specific conditions. One common method includes the esterification of an acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions . These methods are designed to optimize the yield and reduce the production time, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives .
Scientific Research Applications
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H13Cl2N3OS |
|---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C8H11N3OS.2ClH/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8;;/h4-6,9H,1-3H2,(H,10,11,12);2*1H |
InChI Key |
RKSNUAKTVDTWQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=NC=CS2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



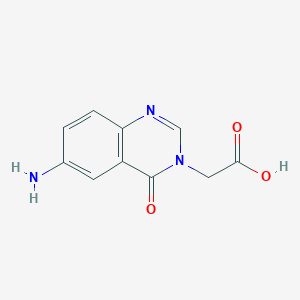

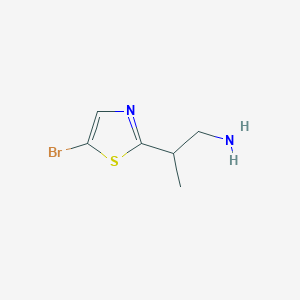
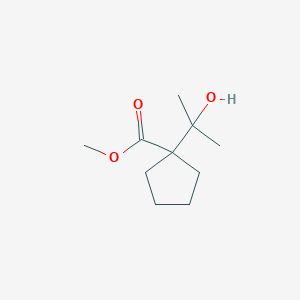
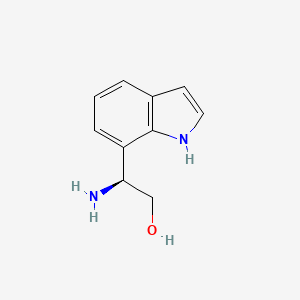
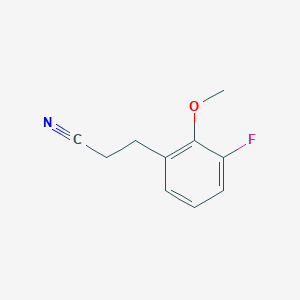

![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)
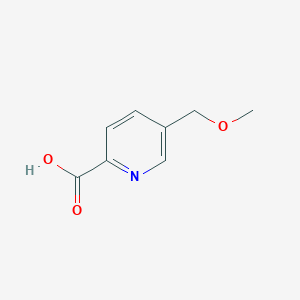
![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)



